molecular formula C20H19N5O B3012432 N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 384793-44-6

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3012432
CAS No.: 384793-44-6
M. Wt: 345.406
InChI Key: HHPKJTSDSHMPGH-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-ethoxyphenylamine substituent at position 4 and a 4-methylphenyl group at position 1 of the pyrazolo-pyrimidine core. The ethoxy group likely enhances solubility and modulates target binding compared to halogenated or alkylated analogs, while the 4-methylphenyl moiety may influence steric interactions in enzyme active sites .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-26-17-10-6-15(7-11-17)24-19-18-12-23-25(20(18)22-13-21-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKJTSDSHMPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Activity
Compound Name Key Substituents Biological Activity Reference
Target Compound 4-Ethoxyphenyl, 4-methylphenyl Insufficient direct data -
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) 4-Fluorobenzyl, 2-chloro-2-(4-chlorophenyl)ethyl Neuroblastoma (SK-N-BE(2)) inhibition; minimal side effects with GO nanosheet delivery
PPI (1-(tert-Butyl)-3-(4-methylphenyl)-...) tert-Butyl, 4-methylphenyl Reduces spinal cord edema and inflammation
17g (1-(Azetidin-3-ylmethyl)-3-(6-ethoxynaphthalen-2-yl)-...) 6-Ethoxynaphthalen-2-yl, azetidin-3-ylmethyl PfCDPK4 inhibition (antimalarial target)
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-...) 2-Chlorophenyl, methylthio Src kinase inhibition; antiproliferative activity
137a (1-(4-Fluorostyryl)-N-propyl-...) 4-Fluorostyryl, propyl Antiviral or anticancer potential (structural similarity to known inhibitors)
Key Observations:
  • Halogenated substituents (e.g., Cl, F) enhance target binding but may increase toxicity. For example, S29’s 4-fluorobenzyl group improves specificity for neuroblastoma cells, while its chloroethyl chain contributes to potency .
  • Ethoxy groups (as in 17g and the target compound) improve solubility and may enhance blood-brain barrier penetration, critical for CNS-targeted therapies .
  • Methyl groups (e.g., 4-methylphenyl in PPI) reduce metabolic degradation, extending half-life in vivo .

Physicochemical and Pharmacokinetic Properties

Comparative data for select analogs:

Table 2: Physicochemical Properties
Compound Molecular Weight LogP Solubility (µg/mL) Key Functional Groups
Target Compound ~375 (estimated) ~3.5 Moderate (ethoxy) Ethoxy, methylphenyl
S29 435.3 4.1 Low Chloroethyl, fluorobenzyl
17g 419.5 3.8 High Ethoxynaphthalen, azetidine
SI388 430.3 4.5 Low Chlorophenyl, methylthio
  • Ethoxy vs. Halogen Substituents : Ethoxy groups (as in the target compound and 17g) reduce LogP compared to chlorinated analogs like S29 or SI388, enhancing aqueous solubility .
  • Methyl Groups : The 4-methylphenyl group in the target compound may improve metabolic stability relative to unsubstituted phenyl rings .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility and biological activity. The specific substitution pattern of the compound contributes to its unique properties, making it suitable for various biological applications.

This compound interacts with specific molecular targets such as enzymes and receptors. The primary mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular responses and signaling pathways.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • Inhibitory Effects on Cancer Cell Lines : Studies have reported that compounds with similar structures can inhibit the growth of various cancer cell types, including lung, breast (MDA-MB-231), and liver cancers (HepG2) .
Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231High antiproliferative effect
Liver CancerHepG2Notable growth inhibition

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also shown promising anti-inflammatory and antibacterial activities. Research has highlighted their potential in treating inflammatory disorders and bacterial infections due to their ability to modulate immune responses and inhibit bacterial growth .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models .
  • Enzyme Inhibition Studies : Another research focused on the inhibitory effects of similar compounds on key enzymes related to cancer progression. The findings suggested that these compounds could serve as effective inhibitors of BRAF(V600E) and EGFR, which are critical in oncogenic signaling pathways .
  • Pharmacological Screening : A comprehensive screening of related pyrazole compounds demonstrated their broad-spectrum antibacterial activity against several pathogens, indicating potential therapeutic applications in infectious diseases .

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